Ethyl 4-ethoxy-2-fluorobenzoate
Description
Ethyl 4-ethoxy-2-fluorobenzoate (CAS 2089300-46-7) is an aromatic ester with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol . Structurally, it consists of a benzoate backbone substituted with an ethoxy group at the 4-position and a fluorine atom at the 2-position. The ethoxy group contributes electron-donating effects, while the fluorine atom introduces electron-withdrawing characteristics, creating a unique electronic profile that influences reactivity and physical properties. This compound is primarily used in organic synthesis and pharmaceutical intermediates, though it is currently listed as temporarily unavailable for commercial purchase .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C11H13FO3/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
AUVSSIMVVDPHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxy-2-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-ethoxy-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in the presence of suitable reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: 4-ethoxy-2-fluorobenzyl alcohol.
Oxidation: 4-ethoxy-2-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-fluorobenzoate depends on the specific application and the target molecule. In general, the compound may interact with enzymes or receptors, leading to changes in their activity. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 4-ethoxy-2-fluorobenzoate belongs to a broader class of fluorinated benzoate esters. Below is a comparison with structurally related compounds:
Key Comparisons
The fluorine atom at the 2-position directs electrophilic substitution to the 5-position due to its meta-directing nature, contrasting with Ethyl 4-fluorobenzoate, where fluorine at the 4-position is para-directing . Mthis compound (methyl ester analog) has a lower molecular weight (198.19 vs. 212.22), likely resulting in higher volatility but reduced lipophilicity compared to the ethyl ester .
Physical Properties this compound’s higher molecular weight (212.22) compared to Ethyl 4-fluorobenzoate (168.16) suggests a higher boiling point and lower solubility in polar solvents . The amide-containing Ethyl 4-[(2-fluorobenzoyl)amino]benzoate (298.28 g/mol) has significantly higher molecular weight due to the benzoyl group, which may improve crystalline stability but reduce solubility in organic solvents .
Synthetic Considerations
- Synthesis of this compound likely follows pathways similar to those in , where ethyl 4-hydroxybenzoate derivatives are functionalized via nucleophilic substitution or coupling reactions .
- The presence of multiple substituents (e.g., ethoxy and fluoro) may necessitate protective group strategies to avoid side reactions, unlike simpler analogs like Ethyl 4-fluorobenzoate .
Biological and Industrial Applications Fluorinated benzoates, including this compound, are valued in drug development for their metabolic stability and bioavailability. The fluorine atom enhances resistance to oxidative degradation compared to non-fluorinated esters .
Commercial and Practical Considerations
- This compound’s temporary unavailability contrasts with its methyl ester analog and Ethyl 4-fluorobenzoate, which are commercially accessible .
- Suppliers like CymitQuimica prioritize methyl esters (e.g., Mthis compound), possibly due to easier synthesis or higher demand in pharmaceutical pipelines .
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